molecular formula C14H19N3O B1312720 3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one CAS No. 291509-61-0

3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one

Cat. No. B1312720
Key on ui cas rn: 291509-61-0
M. Wt: 245.32 g/mol
InChI Key: USOSUQZREODCRK-UHFFFAOYSA-N
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Patent
US07473778B2

Procedure details

10.00 kg (29.81 mol, 1.0 eq) 3-[1-(phenylmethyl)-4-piperidinyl]-2,3,4,5-tetrahydro-1,3-benzodiazepin-2(1H)-one from Example 3 are dissolved in 100 L methanol, combined with 1.00 kg 10% Pd/C and hydrogenated in the pressurised reactor at 70° C. and 3 bar. After the hydrogen uptake has ended the catalyst is filtered off and washed with 30 L methanol. The filtrate is concentrated in vacuo and the residue is suspended in 100 L acetone. Then the mixture is refluxed, the suspension is stirred for 15 minutes at reflux temperature and half the acetone is distilled off at normal pressure. After the distillation has ended the mixture is cooled to 0° C. and stirred for a further hour. The product is suction filtered, washed with 20 L acetone and dried at 50° C.
Name
3-[1-(phenylmethyl)-4-piperidinyl]-2,3,4,5-tetrahydro-1,3-benzodiazepin-2(1H)-one
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
100 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 kg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][C:13]([NH:15][CH:16]1[CH2:21][CH2:20][N:19](CC2C=CC=CC=2)[CH2:18][CH2:17]1)=O)=O.[H][H]>CO.[Pd]>[NH:19]1[CH2:20][CH2:21][CH:16]([N:15]2[CH2:13][CH2:12][C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=3[NH:5][C:3]2=[O:2])[CH2:17][CH2:18]1

Inputs

Step One
Name
3-[1-(phenylmethyl)-4-piperidinyl]-2,3,4,5-tetrahydro-1,3-benzodiazepin-2(1H)-one
Quantity
10 kg
Type
reactant
Smiles
COC(=O)NC1=C(C=CC=C1)CC(=O)NC1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
100 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 kg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the suspension is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with 30 L methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature and half the acetone
DISTILLATION
Type
DISTILLATION
Details
is distilled off at normal pressure
DISTILLATION
Type
DISTILLATION
Details
After the distillation
STIRRING
Type
STIRRING
Details
stirred for a further hour
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 20 L acetone
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
N1CCC(CC1)N1C(NC2=C(CC1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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